molecular formula C10H10BrClO2 B6287655 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane CAS No. 2586125-73-5

2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane

Cat. No.: B6287655
CAS No.: 2586125-73-5
M. Wt: 277.54 g/mol
InChI Key: GCEKHSZQICRLFN-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2-chloro-5-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the halogen substituents, potentially replacing them with hydrogen atoms.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide.

Major Products:

    Oxidation: Products may include 3-bromo-2-chloro-5-methylbenzoic acid or 3-bromo-2-chloro-5-methylbenzaldehyde.

    Reduction: Products may include 2-(3-methylphenyl)-1,3-dioxolane.

    Substitution: Products depend on the nucleophile used, such as 2-(3-amino-2-chloro-5-methylphenyl)-1,3-dioxolane.

Scientific Research Applications

2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen substituents can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

  • 3-Bromo-2-chloro-5-methylphenylboronic acid
  • 3-Bromo-2-chloro-5-methylphenyl)methanol
  • 3-Bromo-2-chloro-5-methylpyridine

Comparison: Compared to similar compounds, 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which can impart different chemical and physical properties

Properties

IUPAC Name

2-(3-bromo-2-chloro-5-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6-4-7(9(12)8(11)5-6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEKHSZQICRLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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